molecular formula C12H18O3 B14209707 Ethyl 2-ethylidene-3-oxooct-7-enoate CAS No. 918150-76-2

Ethyl 2-ethylidene-3-oxooct-7-enoate

Cat. No.: B14209707
CAS No.: 918150-76-2
M. Wt: 210.27 g/mol
InChI Key: VZKHOKTZMOKWDR-UHFFFAOYSA-N
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Description

Ethyl 2-ethylidene-3-oxooct-7-enoate is a multifunctional α,β-unsaturated ester characterized by an ethylidene group (CH₂CH₂) at position 2, a ketone at position 3, and an unsaturated enoate moiety at position 5. This compound’s conjugated enone system (α,β-unsaturated ketone) and ester functionality make it highly reactive in cycloadditions, Michael additions, and organocatalytic transformations.

Properties

CAS No.

918150-76-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-ethylidene-3-oxooct-7-enoate

InChI

InChI=1S/C12H18O3/c1-4-7-8-9-11(13)10(5-2)12(14)15-6-3/h4-5H,1,6-9H2,2-3H3

InChI Key

VZKHOKTZMOKWDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)C(=O)CCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethylidene-3-oxooct-7-enoate typically involves the esterification of 2-ethylidene-3-oxooct-7-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylidene-3-oxooct-7-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-ethylidene-3-oxooct-7-enoic acid.

    Reduction: Formation of ethyl 2-ethylidene-3-hydroxyoct-7-enoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethylidene-3-oxooct-7-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethylidene-3-oxooct-7-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include esters with variations in substituents, double bond positions, and functional groups. These differences influence reactivity, physical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Features Reactivity/Applications Reference
Ethyl 2-ethylidene-3-oxooct-7-enoate C₁₁H₁₆O₃⁺ ~196.24 Ethylidene (CH₂CH₂), 3-oxo, conjugated enoate at C7 Michael additions, cycloadditions N/A
Ethyl 5,5-dimethyl-3-oxooct-7-enoate C₁₂H₂₀O₃ 212.28 5,5-dimethyl substituents, 3-oxo, enoate at C7 Steric hindrance impacts reaction accessibility
Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate C₁₅H₁₈O₃ 246.30 Phenyl group at C3, (Z)-configured double bond at C2, ketone at C7 Photocatalysis, asymmetric synthesis
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate C₁₃H₁₃NO₃ 231.25 3-ylideneoxindole core, ester group Organocatalyzed Michael additions, cyclizations
Ethyl 2-methyl-6-methylidene-3-oxooct-7-enoate C₁₂H₁₈O₃ 210.27 Methyl at C2, methylidene (CH₂) at C6, enoate at C7 Altered conjugation affects electron distribution

⁺ Assumed formula based on IUPAC nomenclature.

Physical Properties and Spectroscopic Data

  • Solubility: this compound’s nonpolar ethylidene group likely increases lipophilicity compared to phenyl-substituted analogs.
  • Boiling/Melting Points : Branching (e.g., dimethyl groups in ’s compound) typically lowers melting points due to reduced crystallinity.
  • Spectroscopy: Conjugated enones show strong UV-Vis absorption (λ ~220–280 nm), while ³-ylideneoxindoles exhibit distinct NMR shifts for the ylidene proton (δ ~7–8 ppm) .

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